molecular formula C6H5ClN4 B1427307 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 871335-85-2

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1427307
M. Wt: 168.58 g/mol
InChI Key: XFDFMJYQFBHDMF-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a chemical compound . It is a derivative of pyrazolo[3,4-D]pyrimidine, a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines via the formation of pyrazol-3-one substrates .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine can be inferred from its IUPAC name and the general structure of pyrazolo[3,4-D]pyrimidines .


Chemical Reactions Analysis

Pyrazolo[3,4-D]pyrimidine derivatives have been studied for their reactivity and potential as inhibitors of various biological targets . For example, one study reported the discovery of pyrazolo[3,4-D]pyrimidine derivatives as novel CDK2 inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for Pharmacologically Relevant Compounds : 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine serves as an intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

  • Production of Functionalized Derivatives : It's used to produce functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines with various pharmacological activities, particularly by undergoing nucleophilic substitution (Ogurtsov & Rakitin, 2021).

Pharmacological Applications

  • Potential Antitumor Activity : Certain derivatives of 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine have shown promising results in antitumor studies. For example, derivatives such as 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone have exhibited potent antitumor activity in various cell lines (Kandeel et al., 2012).

  • Inhibition of Tumor Growth : Some compounds derived from pyrazolo[3,4-d]pyrimidines have shown the ability to inhibit tumor growth, making them potential candidates for cancer treatment research (Schmidt et al., 1959).

Antibacterial and Antiviral Properties

  • Potential Against Pathogenic Bacteria : Synthesized derivatives of 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine have shown inhibitory properties against pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

  • Antiviral and Antitumor Activities : Certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides, prepared as potential antiparasitic agents, exhibited significant antiviral activity against HSV-2 and potent inhibitory effects on leukemia cell growth (Ugarkar et al., 1984).

Other Chemical Applications

  • Catalytic Applications : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidines have been used in aroylation reactions with aromatic aldehydes, catalyzed by 1,3-dimethylbenzimidazolium iodide (Miyashita et al., 1990).

Future Directions

The future directions for research on 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine and related compounds could include further exploration of their potential as inhibitors of various biological targets . Additionally, more studies could be conducted to fully understand their synthesis, properties, and safety .

properties

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFMJYQFBHDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

CAS RN

871335-85-2
Record name 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YAMM Elshaier, MA Shaaban, MK Abd El Hamid… - Bioorganic & Medicinal …, 2017 - Elsevier
A new series of pyrazolo[3,4-d]pyrimidines tethered with nitric oxide (NO) producing functionality was designed and synthesized. Sulforhodamine B (SRB) protein assay revealed that …
Number of citations: 32 www.sciencedirect.com
AE Kassab, Y El‐Dash, EM Gedawy - Archiv der Pharmazie, 2020 - Wiley Online Library
A series of novel diaryl urea pyrazolopyrimidine derivatives was designed and synthesized. All the synthesized compounds were evaluated for cytotoxic activity by the National Cancer …
Number of citations: 11 onlinelibrary.wiley.com

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